![molecular formula C14H10N2O2 B8721935 2-Phenylbenzo[d]oxazole-5-carboxamide](/img/structure/B8721935.png)
2-Phenylbenzo[d]oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylbenzo[d]oxazole-5-carboxamide is a heterocyclic compound that belongs to the benzoxazole family. . The compound’s structure consists of a benzoxazole ring fused with a phenyl group and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylbenzo[d]oxazole-5-carboxamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under specific reaction conditions. One common method is the reaction between 2-aminophenol and benzaldehyde in the presence of a catalyst such as palladium-supported nanocatalyst, O2, K2CO3, and DMF solvent at 80°C with stirring for 18 hours . This method yields the desired benzoxazole derivative with good to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of recyclable catalysts and solvent systems can make the process more environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenylbenzo[d]oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and benzoxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
2-Phenylbenzo[d]oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Phenylbenzo[d]oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can induce apoptosis, inhibit enzyme activity, and disrupt cellular processes. For example, in cancer cells, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The specific molecular targets and pathways depend on the biological context and the type of cells or organisms being studied.
Comparación Con Compuestos Similares
2-Phenylbenzimidazole: Shares a similar structure but with an imidazole ring instead of a benzoxazole ring.
2-Phenylbenzothiazole: Contains a thiazole ring instead of a benzoxazole ring.
2-Phenylbenzoxazole: Lacks the carboxamide group.
Uniqueness: 2-Phenylbenzo[d]oxazole-5-carboxamide is unique due to the presence of both the benzoxazole ring and the carboxamide functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H10N2O2 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
2-phenyl-1,3-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C14H10N2O2/c15-13(17)10-6-7-12-11(8-10)16-14(18-12)9-4-2-1-3-5-9/h1-8H,(H2,15,17) |
Clave InChI |
YVGVCSOTPIRIFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



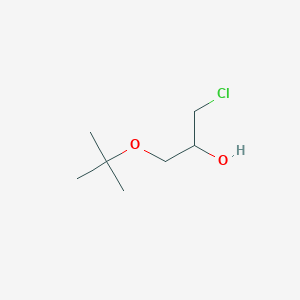
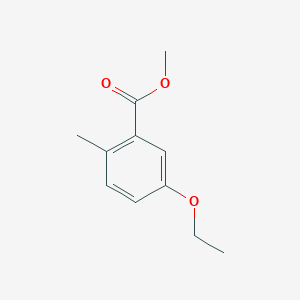

![[(3R,4S)-4-methylpyrrolidin-3-yl]methanamine](/img/structure/B8721878.png)

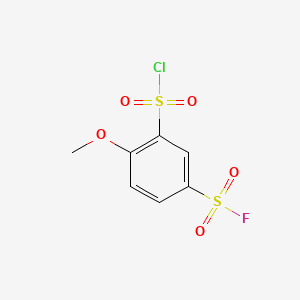
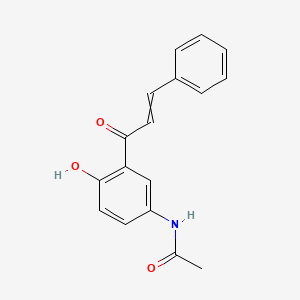
![6-Chloro-5-iodo-2-(methylthio)-1H-imidazo[4,5-b]pyridine](/img/structure/B8721907.png)
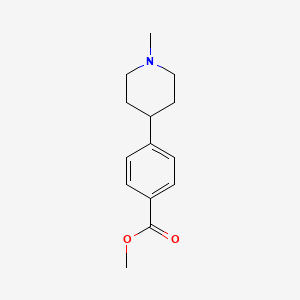
![8-methoxy-6-trifluoromethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8721924.png)
![N-(Pyridin-4-ylmethyl)-2-p-tolylbenzo[d]oxazol-5-amine](/img/structure/B8721928.png)


